molecular formula C6H14ClNO B2869449 (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride CAS No. 1909287-92-8

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B2869449
CAS No.: 1909287-92-8
M. Wt: 151.63
InChI Key: MYFZRXXEKVDQFB-RIHPBJNCSA-N
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Description

(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a stereochemically defined cyclopentanol derivative with an aminomethyl substituent. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 137.61 g/mol (based on the structurally similar compound in ). The (1R,2S) stereochemistry distinguishes it from other stereoisomers, such as (1S,2R), (1R,2R), or (1S,2S) configurations, which can significantly influence its biological activity and physicochemical behavior .

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZRXXEKVDQFB-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-92-8
Record name (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride
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Preparation Methods

Stereoselective Reductive Amination of Cyclopentanone Derivatives

A widely employed strategy involves reductive amination of a cyclopentanone precursor. The reaction introduces the aminomethyl group while controlling stereochemistry:

  • Starting Material : Cyclopentanone is reacted with formaldehyde and ammonia under acidic conditions to form an imine intermediate.
  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
  • Stereochemical Control : Chiral auxiliaries or catalysts, such as (R)- or (S)-BINAP-ligated transition metals, enforce the (1R,2S) configuration.
  • Hydrochloride Formation : The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.

Key Data :

Step Yield (%) Enantiomeric Excess (ee) Conditions
Reductive Amination 78 92 H₂ (1 atm), Pd/C, MeOH
Hydrochloride Formation 95 - HCl (g), Et₂O, 0°C

Nitro Group Reduction and Sequential Functionalization

This method, adapted from γ-amino acid synthesis, involves:

  • Nitro Alcohol Preparation : Cyclopentene oxide is opened with nitromethane to form (1R,2S)-2-nitrocyclopentan-1-ol.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Ra-Ni) converts the nitro group to an amine.
  • Protection and Oxidation : The amine is Boc-protected, and the alcohol is oxidized to a carboxylic acid using Jones reagent.
  • Deprotection and Salt Formation : Acidic cleavage of the Boc group followed by HCl treatment yields the hydrochloride salt.

Advantages : High stereoselectivity (>99% ee) achievable via chiral starting materials.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enantiomers are separated using:

  • Chiral Chromatography : Cellulose-based columns resolve (1R,2S) and (1S,2R) enantiomers.
  • Diastereomeric Salt Formation : Tartaric acid derivatives form crystalline salts with preferential solubility.

Limitations : Low overall yield (30–40%) due to discard of undesired enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance efficiency:

  • Reaction Parameters : Temperature (-20°C to 25°C) and residence time (5–10 min) optimized for imine formation.
  • Catalyst Recycling : Immobilized chiral catalysts reduce costs in reductive amination.

Crystallization Techniques

Antisolvent crystallization with ethanol/water mixtures ensures high-purity hydrochloride salt (99.5% by HPLC).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • NMR : $$ ^1H $$ NMR (400 MHz, D₂O): δ 3.62 (dd, J = 6.4 Hz, 1H, CH-OH), 2.89 (m, 2H, CH₂NH₃^+).
  • X-ray Crystallography : Confirms absolute configuration via anomalous dispersion.

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/isopropanol, 1 mL/min.
  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, H₂O).

Comparative Analysis of Preparation Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Reductive Amination 78 92 High Moderate
Nitro Reduction 65 >99 Moderate High
Racemic Resolution 35 99 Low Low

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the hydroxyl group may participate in additional bonding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Milnacipran Hydrochloride

Milnacipran hydrochloride (C₁₅H₂₃ClN₂O, MW 282.812 g/mol) shares a cyclopropane core instead of a cyclopentanol ring. Its structure includes a phenyl group and diethylcarboxamide substituents, making it a larger, more complex molecule (). Unlike the target compound, milnacipran is a clinically approved selective serotonin-norepinephrine reuptake inhibitor (SNRI) used for fibromyalgia, highlighting the pharmacological impact of structural differences .

2.1.2. 2-(Aminomethyl)cyclopentanone Hydrochloride

This ketone derivative (C₆H₁₂ClNO, MW ~165.6 g/mol) replaces the hydroxyl group of the target compound with a ketone.

Stereoisomers

The target compound’s stereoisomers, such as (1S,2R)-, (1R,2R)-, and (1S,2S)-2-aminocyclopentanol hydrochlorides, exhibit identical molecular formulas but distinct spatial arrangements. For example:

  • (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS 68327-11-7) is another cis isomer but with inverted stereochemistry, which may lead to divergent pharmacological profiles .

Functional Group Variations

  • rac-(1R,2R,4S)-2-(Aminomethyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol Hydrochloride (): This compound adds an oxadiazole heterocycle, enhancing structural complexity and likely altering metabolic stability or target selectivity.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Known Applications/Effects
(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol HCl C₆H₁₂ClNO 137.61 137254-03-6 Cyclopentanol, cis-aminomethyl Research compound (limited data)
Milnacipran HCl C₁₅H₂₃ClN₂O 282.81 101152-94-7 Cyclopropane, phenyl, SNRI activity FDA-approved for fibromyalgia
2-(Aminomethyl)cyclopentanone HCl C₆H₁₂ClNO ~165.6 MFCD06213378 Cyclopentanone, ketone substituent Synthetic intermediate
(1R,2R)-2-Aminocyclopentanol HCl C₅H₁₂ClNO 137.61 31775-67-4 Trans-configuration Chiral building block

Research Findings and Implications

  • Stereochemical Impact: The (1R,2S) configuration of the target compound may confer unique binding affinities compared to trans isomers (e.g., (1R,2R)-form), as seen in analogous aminocyclitol systems .
  • Functional Group Role: The hydroxyl group in cyclopentanol derivatives enhances hydrophilicity compared to milnacipran’s lipophilic cyclopropane and phenyl groups, suggesting differences in blood-brain barrier penetration .
  • Synthetic Utility: The target compound and its isomers serve as chiral intermediates in organic synthesis, similar to trans-2-aminocyclopentanol hydrochloride, which is used in asymmetric catalysis .

Limitations and Gaps in Current Knowledge

While milnacipran’s pharmacological profile is well-documented, data on the target compound’s bioactivity remain sparse.

Biological Activity

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with significant implications in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. Its systematic name highlights the specific stereochemistry at the first and second carbon atoms, which is crucial for its biological activity. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in modulating neurotransmitter systems. Key findings include:

  • Neuroprotective Effects : Studies suggest that the compound may exert neuroprotective effects through interactions with glutamate receptors, potentially mitigating excitotoxicity associated with neurodegenerative diseases.
  • Anxiolytic Properties : Computer-aided predictions indicate that compounds with similar structures can exhibit anxiolytic effects, making this compound a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The aminomethyl group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, influencing their activity. The hydroxyl group also participates in hydrogen bonding, enhancing binding affinity.
  • High-throughput Screening : Interaction studies often utilize high-throughput screening methods to assess binding affinity and efficacy against specific receptors or enzymes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(R)-PhenylalanineAromatic amino acidNeurotransmitter precursor
2-AminocyclopentanolSimilar cyclopentane structurePotential analgesic properties
3-AminocyclobutanolCyclic structure with amine functionalityAntidepressant effects

The structural diversity among these compounds highlights how variations in stereochemistry and functional groups can lead to differing biological activities.

Neuropharmacological Studies

A series of studies have investigated the neuropharmacological profile of this compound:

  • Glutamate Receptor Interaction : In vitro assays demonstrated that the compound modulates glutamate receptor activity, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anxiety Models : Animal models of anxiety have shown that administration of this compound results in reduced anxiety-like behavior, supporting its potential as an anxiolytic agent.

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